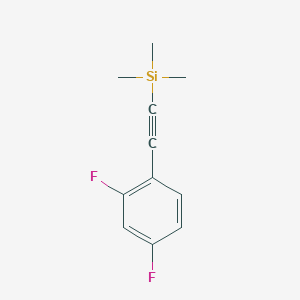

(2,4-Difluorophenylethynyl)trimethylsilane

Description

BenchChem offers high-quality (2,4-Difluorophenylethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenylethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLZYZRQYWWIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400409 | |

| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-92-4 | |

| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] (2,4-Difluorophenylethynyl)trimethylsilane, identified by its CAS Number 480438-92-4 , has emerged as a pivotal building block for introducing the valuable 2,4-difluorophenylacetylene moiety.[3][4][5]

This guide provides an in-depth technical overview of this versatile reagent, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the validated protocols that underpin its use in high-stakes research environments. As a senior application scientist, the focus here is not just on the "what" but on the "why"—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound's full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in experimental design. The trimethylsilyl (TMS) group in (2,4-Difluorophenylethynyl)trimethylsilane serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents.

Quantitative Data Summary

The key physicochemical properties of (2,4-Difluorophenylethynyl)trimethylsilane are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 480438-92-4 | [3][4] |

| Molecular Formula | C₁₁H₁₂F₂Si | [3][4] |

| Molecular Weight | 210.30 g/mol | [3] |

| Appearance | Light yellow liquid | [4] |

| Boiling Point | 85 °C at 0.1 mmHg | [3][4] |

| Density | 1.005 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4960 | [3] |

Spectroscopic Signature Analysis

While raw spectra are lot-dependent, the structure of (2,4-Difluorophenylethynyl)trimethylsilane allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product verification.

-

¹H NMR: The spectrum is dominated by a sharp singlet around δ 0.25 ppm, integrating to 9 protons, characteristic of the magnetically equivalent methyl protons of the trimethylsilyl group. The aromatic region (typically δ 6.8-7.5 ppm) will display complex multiplets for the 3 remaining protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, providing a clear diagnostic fingerprint.

-

¹³C NMR: The spectrum will show signals for the trimethylsilyl methyl carbons, the two acetylenic carbons (with one coupled to the silicon atom), and the six aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a sharp, medium-intensity absorption around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretch, and strong Si-C stretching bands typically found around 1250 cm⁻¹ and 840 cm⁻¹.

Synthesis Protocol: The Sonogashira Coupling

The most reliable and widely adopted method for synthesizing (2,4-Difluorophenylethynyl)trimethylsilane is the Sonogashira cross-coupling reaction.[6][7] This Nobel Prize-winning methodology is favored for its mild reaction conditions, broad functional group tolerance, and high efficiency in forming C(sp²)-C(sp) bonds.[6][8]

The reaction couples an aryl halide (in this case, a 2,4-difluoro-substituted aryl halide) with a terminal alkyne (ethynyltrimethylsilane). The causality behind this choice is clear: it provides a direct, high-yield pathway to the desired product, avoiding harsh conditions that could compromise the fluorine or silane functionalities.

Catalytic Cycle and Mechanism

The reaction is co-catalyzed by palladium and copper(I) complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the activation of the alkyne.

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis relies on the strict exclusion of oxygen and moisture, the quality of the catalysts, and the purity of the reagents.

Objective: To synthesize (2,4-Difluorophenylethynyl)trimethylsilane from 1-bromo-2,4-difluorobenzene and ethynyltrimethylsilane.

Materials:

-

1-bromo-2,4-difluorobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene, followed by anhydrous triethylamine. To this stirring suspension, add 1-bromo-2,4-difluorobenzene (1.0 eq).

-

Alkyne Introduction: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. The causality for the slight excess of the alkyne is to ensure complete consumption of the more valuable aryl halide.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst residues, washing with toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield (2,4-Difluorophenylethynyl)trimethylsilane as a light yellow liquid.[3][4]

Applications in Drug Development and Advanced Synthesis

The true value of (2,4-Difluorophenylethynyl)trimethylsilane lies in its role as a versatile intermediate. The difluorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it enhances metabolic stability and modulates electronic properties to improve target binding.[1] The TMS-protected alkyne provides a robust handle for a variety of subsequent transformations.

Strategic Deprotection and Further Coupling

The trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using potassium carbonate in methanol or a fluoride source like TBAF) to unveil the terminal alkyne. This deprotected intermediate is a gateway to a vast array of synthetic possibilities.

Caption: A typical workflow illustrating the synthetic utility of the title compound in drug discovery.

This workflow demonstrates the compound's power. A single, well-characterized intermediate can be rapidly diversified into a library of complex molecules for biological screening. For instance, the terminal alkyne can undergo:

-

Another Sonogashira coupling: To build complex, conjugated arylalkyne systems.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked conjugates.

-

Carbonylative Couplings: To generate alkynone structures, which are also important pharmacophores.[9]

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable. (2,4-Difluorophenylethynyl)trimethylsilane is classified as a combustible liquid.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent hydrolysis of the silyl group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Flash Point: 90.6 °C (195.1 °F) - closed cup.[3]

Conclusion

(2,4-Difluorophenylethynyl)trimethylsilane is more than just a chemical with a CAS number. It is a strategically designed tool for the modern synthetic chemist. Its robust synthesis via the Sonogashira coupling, combined with the dual utility of the TMS-protected alkyne and the desirable properties of the difluorophenyl group, makes it an indispensable intermediate. For researchers in drug development and materials science, mastering the application of this building block provides a reliable and efficient pathway to novel, high-value fluorinated molecules.

References

-

2-(2,4-difluorophenyl)ethynyl-trimethylsilane | Hangzhou LZ Chemical Co., Ltd. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

-

(2,4-Difluorophenyl)trimethylsilane | Lead Sciences. (n.d.). Lead Sciences. Retrieved January 17, 2026, from [Link]

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025, September 23). PubMed. Retrieved January 17, 2026, from [Link]

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Sonogashira reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters - ACS Publications. (2024, July 18). ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2,4-Difluorophenylethynyl)trimethylsilane 96 480438-92-4 [sigmaaldrich.com]

- 4. 2-(2,4-difluorophenyl)ethynyl-trimethylsilane [lzchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: A Versatile Building Block at the Intersection of Fluorine and Silicon Chemistry

An In-Depth Technical Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

(2,4-Difluorophenylethynyl)trimethylsilane stands as a pivotal reagent in modern synthetic and medicinal chemistry. This molecule uniquely combines three synthetically powerful motifs: a difluorinated aromatic ring, a protected terminal alkyne, and a trimethylsilyl group. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability and altering binding affinities—a cornerstone strategy in contemporary drug design. The trimethylsilyl (TMS) group serves as a robust and versatile protecting group for the terminal alkyne, preventing undesired side reactions such as homocoupling while enabling a wide array of subsequent transformations.

This guide provides a comprehensive overview of (2,4-Difluorophenylethynyl)trimethylsilane, from its fundamental properties and synthesis to its application as a key intermediate in the construction of privileged heterocyclic scaffolds for drug discovery, with a particular focus on its role in developing inhibitors for critical oncology targets like the c-MET kinase.

Part 1: Core Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key data for (2,4-Difluorophenylethynyl)trimethylsilane are summarized below.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 210.30 g/mol | [1] |

| CAS Number | 480438-92-4 | [1] |

| Linear Formula | C₁₁H₁₂F₂Si | [1] |

| Density | 1.005 g/mL at 25 °C | [1] |

| Boiling Point | 85 °C at 0.1 mmHg | [1] |

| Refractive Index | n20/D 1.4960 | [1] |

| Flash Point | 90.6 °C (closed cup) | [1] |

Predicted NMR Spectroscopic Data

While a publicly available, fully assigned experimental spectrum is not readily accessible, the following NMR data can be reliably predicted based on established chemical shift principles and data from analogous structures.[2][3][4][5][6][7][8][9][10][11][12] The spectra are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.[2][4][7]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.35-7.45 (m, 1H): Aromatic proton ortho to the alkyne and meta to both fluorine atoms.

-

δ 6.80-6.95 (m, 2H): Two aromatic protons coupled to fluorine atoms.

-

δ 0.25 (s, 9H): Protons of the trimethylsilyl (TMS) group.[9]

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ 163.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): C4-F carbon.

-

δ 160.5 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): C2-F carbon.

-

δ 134.0 (m): Aromatic CH ortho to alkyne.

-

δ 115.0 (d, JCF ≈ 20 Hz): Aromatic CH between fluorine atoms.

-

δ 112.0 (d, JCF ≈ 25 Hz): Aromatic C-H para to C2-F.

-

δ 105.0 (t, JCF ≈ 25 Hz): Quaternary aromatic carbon attached to the alkyne.

-

δ 103.0: Alkynyl carbon attached to the silyl group.

-

δ 95.0: Alkynyl carbon attached to the aromatic ring.

-

δ -0.5: Trimethylsilyl carbons.

-

-

¹⁹F NMR (in CDCl₃, 376 MHz):

-

δ -108 to -112 (m): Fluorine at C2.

-

δ -112 to -116 (m): Fluorine at C4. Aromatic fluorine chemical shifts are highly sensitive to their environment.[6]

-

Part 2: Synthesis via Sonogashira Cross-Coupling

The most direct and reliable method for synthesizing (2,4-Difluorophenylethynyl)trimethylsilane is the Sonogashira cross-coupling reaction.[13][14][15][16] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (ethynyltrimethylsilane) and an aryl halide (1-bromo- or 1-iodo-2,4-difluorobenzene).[13][14] The reactivity of aryl halides follows the order I > Br >> Cl, making the iodo- and bromo-derivatives the substrates of choice.[13][14]

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Causality of the Mechanism:

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2,4-difluorobenzene) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) in the presence of a base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne, making it nucleophilic.[13]

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, (2,4-Difluorophenylethynyl)trimethylsilane, and regenerate the active Pd(0) catalyst.

Self-Validating Experimental Protocol

This protocol is a robust, field-proven method adapted from standard Sonogashira procedures.[13][17] Each step includes built-in checks and rationale to ensure trustworthiness and reproducibility.

Materials:

-

1-Bromo-2,4-difluorobenzene (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (Et₃N) (3.0 eq), anhydrous

-

Toluene or THF, anhydrous

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

System Preparation (Self-Validation: Ensures Anhydrous/Anaerobic Conditions):

-

A two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

-

Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen, and moisture can interfere with the base and catalytic intermediates. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.

-

-

Reagent Addition:

-

To the flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (or THF) via syringe, followed by anhydrous triethylamine (3.0 eq).

-

Finally, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Causality: The order of addition is important. The aryl halide and catalysts are added first to ensure they are well-dissolved before the alkyne is introduced. A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.

-

-

Reaction Monitoring (Self-Validation: Confirms Reaction Completion):

-

Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or GC-MS), it can be gently heated to 40-50°C.

-

Monitor the reaction every 1-2 hours by TLC (staining with potassium permanganate) or GC-MS, checking for the disappearance of the 1-bromo-2,4-difluorobenzene starting material.

-

Causality: Over-heating can lead to side products, including alkyne homocoupling (Glaser coupling). Careful monitoring allows the reaction to be stopped once the limiting reagent is consumed, maximizing yield and minimizing impurities.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2,4-Difluorophenylethynyl)trimethylsilane as a colorless oil.

-

Causality: The aqueous washes are critical for removing the base, salts, and catalysts, simplifying the final purification. Celite filtration prevents fine solids from clogging the chromatography column.

-

Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors

The 2,4-difluorophenyl moiety is a well-established pharmacophore found in numerous biologically active compounds, including antifungal agents and kinase inhibitors. The title compound serves as a versatile precursor for introducing the (2,4-difluorophenyl)ethynyl group, which can then be elaborated into more complex heterocyclic systems.

Role as a Precursor to Quinazoline Scaffolds for c-MET Kinase Inhibitors

A prominent application is in the synthesis of quinazoline and quinazolinone derivatives.[18][19][20][21][22] These scaffolds are central to a class of potent tyrosine kinase inhibitors. The c-mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase whose aberrant signaling is a key driver in many human cancers, promoting tumor growth, metastasis, and angiogenesis.[23][24][25] Consequently, c-MET is a high-priority target in oncology drug development.[23][26]

The synthetic utility of (2,4-Difluorophenylethynyl)trimethylsilane is realized in a two-stage process:

-

Desilylation: The TMS group is selectively removed under mild conditions (e.g., with a fluoride source like TBAF or a weak base like K₂CO₃ in methanol) to unmask the terminal alkyne, yielding 1-ethynyl-2,4-difluorobenzene in situ.

-

Cyclization/Coupling: This terminal alkyne can then be reacted with a suitably functionalized aniline or anthranilamide derivative to construct the quinazoline core.

Illustrative Synthetic Pathway:

Caption: Synthetic route from the title compound to advanced kinase inhibitor scaffolds.

This strategy allows for the late-stage introduction of the difluorophenylalkyne moiety, providing a modular approach to building libraries of potential c-MET inhibitors for structure-activity relationship (SAR) studies. The fluorine atoms play a critical role, often forming key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.

Conclusion

(2,4-Difluorophenylethynyl)trimethylsilane is a high-value synthetic intermediate whose utility is derived from the strategic combination of its constituent parts. Its synthesis is reliably achieved through the well-understood Sonogashira coupling, a process that is both scalable and amenable to rigorous in-process controls. For drug development professionals, this reagent provides an efficient and modular entry point for constructing complex, fluorinated heterocyclic systems, most notably the quinazoline scaffold that forms the core of many clinically relevant kinase inhibitors. A deep understanding of its properties, synthesis, and reactivity is therefore essential for any research program focused on the discovery of next-generation targeted therapies.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2006). One-step synthesis of 4(3H)-quinazolinones. Retrieved from [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts. | Download Table. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2014). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ResearchGate. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Retrieved from [Link]

-

PubMed. (2011). Development of c-MET pathway inhibitors. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

-

PMC - PubMed Central. (2013). c-Met inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. biophysics.org [biophysics.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Quinazolinone synthesis [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazoline synthesis [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Development of c-MET pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Properties, Synthesis, and Applications

Introduction

(2,4-Difluorophenylethynyl)trimethylsilane is a fluorinated organosilane compound of significant interest in modern synthetic chemistry. Its structure, which combines a difluorinated aromatic ring, a rigid ethynyl linker, and a versatile trimethylsilyl (TMS) protecting group, makes it a highly valuable building block. Organosilanes are renowned for their stability and diverse reactivity, serving as crucial intermediates and protecting groups in organic synthesis.[1] Concurrently, the incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and materials science.[2][3] The carbon-fluorine bond's unique strength imparts enhanced metabolic stability, while fluorine's high electronegativity can profoundly influence a molecule's binding affinity and pharmacokinetic profile.[1] It is estimated that fluorine is present in approximately 20% of all pharmaceuticals and up to 40% of agrochemicals, highlighting its critical role.[1]

This guide provides a comprehensive technical overview of (2,4-Difluorophenylethynyl)trimethylsilane, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, its applications as a synthetic intermediate, and essential safety protocols for its handling. The content is tailored for researchers, chemists, and drug development professionals who utilize advanced synthetic reagents.

Physicochemical and Spectroscopic Properties

(2,4-Difluorophenylethynyl)trimethylsilane is a light yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, compiled from supplier technical data sheets.

| Property | Value | Source(s) |

| CAS Number | 480438-92-4 | [4][5][6] |

| Molecular Formula | C₁₁H₁₂F₂Si | [4][5] |

| Molecular Weight | 210.30 g/mol | [5][6] |

| Appearance | Light yellow liquid | [4] |

| Boiling Point | 85 °C @ 0.1 mmHg | [4][5][6] |

| Density | 1.005 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.4960 | [5][6] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [5][6] |

| SMILES | C(C)C#Cc1ccc(F)cc1F | [5][6] |

| InChI Key | SWLZYZRQYWWIJU-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to be dominated by a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group, appearing far upfield around δ 0.25 ppm. The three protons on the difluorophenyl ring will appear in the aromatic region (approximately δ 6.8-7.5 ppm) as complex multiplets due to proton-proton and proton-fluorine spin-spin coupling.

-

¹³C NMR: Key signals would include a peak for the trimethylsilyl carbons near δ 0 ppm, two distinct signals for the acetylenic carbons (C≡C) between δ 90 and 105 ppm, and multiple signals in the aromatic region (δ 110-165 ppm). The aromatic carbon signals will exhibit splitting due to C-F coupling, which is characteristic of fluorinated benzenes.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms attached to the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Strong vibrations corresponding to the Si-CH₃ bonds are expected around 1250 cm⁻¹ and 840 cm⁻¹.[7] A sharp, medium-intensity peak around 2150-2175 cm⁻¹ would indicate the C≡C triple bond stretching. Strong bands in the 1100-1300 cm⁻¹ region would correspond to C-F stretching vibrations.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact mass (C₁₁H₁₂F₂Si).

Synthesis and Purification

The most common and efficient method for synthesizing aryl-alkynyl trimethylsilanes is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Conceptual Synthesis Workflow

The diagram below illustrates the Sonogashira coupling pathway for the synthesis of (2,4-Difluorophenylethynyl)trimethylsilane.

Caption: Sonogashira coupling of 1-Bromo-2,4-difluorobenzene and Trimethylsilylacetylene.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide [CuI]

-

Anhydrous Triethylamine (TEA) or Tetrahydrofuran (THF)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Inert gas supply (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Eluents: Hexane, Ethyl Acetate

Procedure:

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. The entire system must be flame- or oven-dried to remove moisture.

-

Expertise & Causality: An inert and anhydrous environment is critical. Palladium catalysts are sensitive to oxygen, and moisture can interfere with the catalytic cycle, leading to reduced yields and byproduct formation.

-

-

Reagent Charging: To the flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous triethylamine as both the solvent and the base. If THF is used as the solvent, 3.0 equivalents of TEA must be added.

-

Trustworthiness: The base (TEA) is non-nucleophilic and serves the essential role of scavenging the HBr that is formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the acetylide intermediate.

-

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting aryl bromide.

-

Work-up: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and ammonium salts, washing with diethyl ether or ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, and then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure product.

Applications in Research and Development

The primary utility of (2,4-Difluorophenylethynyl)trimethylsilane lies in its role as a versatile synthetic intermediate, particularly for introducing the (2,4-difluorophenyl)ethynyl moiety into more complex molecular architectures.

Protected Alkyne for Sequential Synthesis

The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection is crucial for preventing undesired side reactions of the acidic acetylenic proton in multi-step syntheses, such as during metallation or other coupling reactions. The TMS group can be selectively and cleanly removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions like potassium carbonate in methanol. This in situ deprotection unmasks the terminal alkyne, making it available for subsequent transformations.

Logical Workflow: Deprotection and Subsequent Coupling

Caption: Role as a precursor for generating a terminal alkyne for further functionalization.

This strategy is widely employed in medicinal chemistry. The 2,4-difluorophenyl group is a privileged scaffold found in numerous FDA-approved drugs, where it often enhances metabolic stability and target engagement.[3][8] The ethynyl linker provides a rigid connection to other parts of a molecule, which can be critical for optimizing the spatial arrangement of pharmacophores to fit into a biological target's active site. Therefore, this reagent is a key starting material for synthesizing libraries of complex, fluorinated compounds for screening in drug discovery programs.

Safety and Handling

(2,4-Difluorophenylethynyl)trimethylsilane is a combustible liquid and requires careful handling in a controlled laboratory environment.[5]

| Hazard Category | Recommendation | Source(s) |

| Flammability | Combustible Liquid. Keep away from heat, sparks, and open flames. | [5][9][10] |

| Health | Avoid inhalation of vapors and contact with skin and eyes. | [11][12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Use in a well-ventilated chemical fume hood. | [5][6][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [5][11] |

| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. | [9] |

Safe Handling Protocol:

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

-

Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[13]

-

Use spark-proof tools when handling the container.[13]

-

Ensure eyewash stations and safety showers are readily accessible.

-

After handling, wash hands thoroughly with soap and water.[11]

-

Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

(2,4-Difluorophenylethynyl)trimethylsilane is a specialized chemical reagent with significant value in modern organic synthesis. Its unique trifecta of a difluorophenyl group, an ethynyl linker, and a stable-yet-labile TMS protecting group makes it an indispensable tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound provides a reliable and efficient route to introduce the functionally important (2,4-difluorophenyl)ethynyl motif, enabling the development of novel and potent molecules. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

-

2-(2,4-difluorophenyl)ethynyl-trimethylsilane | Hangzhou LZ Chemical Co., Ltd. (URL: [Link])

-

SAFETY DATA SHEET - Trimethylsilane | Matheson. (URL: [Link])

-

4-FLUOROPHENYLTRIMETHYLSILANE Safety Data Sheet | Gelest, Inc. (URL: [Link])

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions | The Royal Society of Chemistry. (URL: [Link])

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications | PubMed. (URL: [Link])

-

IR Spectrum of Trimethyl(phenyl)silane | ResearchGate. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI. (URL: [Link])

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications | ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2,4-difluorophenyl)ethynyl-trimethylsilane [lzchemical.com]

- 5. (2,4-Difluorophenylethynyl)trimethylsilane 96 480438-92-4 [sigmaaldrich.com]

- 6. (2,4-Difluorophenylethynyl)trimethylsilane 96 480438-92-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. airgas.com [airgas.com]

- 13. gelest.com [gelest.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,4-Difluorophenylethynyl)trimethylsilane

Executive Summary

(2,4-Difluorophenylethynyl)trimethylsilane (CAS 480438-92-4) is a specialized organosilane compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, which combines a fluorinated aromatic ring with a silyl-protected alkyne, presents a unique and instructive case for Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This guide provides a comprehensive examination of the proton (¹H) NMR spectrum of this molecule. We will dissect the theoretical underpinnings of the expected spectral features, focusing on the profound influence of both fluorine-proton (¹⁹F-¹H) and proton-proton (¹H-¹H) spin-spin coupling. This document is intended for researchers and drug development professionals who rely on NMR for unambiguous structural elucidation of complex organic molecules.

The Molecular Architecture: A Fusion of Key Functional Groups

The structure of (2,4-Difluorophenylethynyl)trimethylsilane is characterized by three key components: a trimethylsilyl (TMS) group, an ethynyl linker, and a 2,4-disubstituted difluorophenyl ring. Each component imparts distinct electronic and chemical properties that are directly observable in its ¹H NMR spectrum.

-

Organosilane Moiety: The trimethylsilyl group is a common protecting group for terminal alkynes, valued for its stability and ease of removal.[1] In NMR, the nine equivalent protons of the -Si(CH₃)₃ group provide a distinct, high-field signal that is an unmistakable hallmark of its presence.

-

Fluorinated Aromatic System: The incorporation of fluorine atoms into organic molecules drastically alters their physical and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical contexts.[1] From an NMR perspective, the presence of the spin-active ¹⁹F nucleus (I = 1/2) introduces complex ¹H-¹⁹F spin-spin couplings that are critical for structural assignment.

Below is the annotated chemical structure of the molecule, which will be referenced throughout this guide.

Figure 1: Structure of (2,4-Difluorophenylethynyl)trimethylsilane with proton numbering.

Foundational NMR Principles in the Context of Fluorinated Organosilanes

A precise interpretation of the ¹H NMR spectrum requires an understanding of how the unique structural features of the molecule influence the key NMR parameters.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, like fluorine and the ethynyl moiety, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups and regions of high electron density, such as the trimethylsilyl group, shield protons, shifting their signals to a lower chemical shift (upfield).[2][3] Tetramethylsilane, (CH₃)₄Si, is the universal reference standard set to 0 ppm.[3]

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of adjacent, non-equivalent nuclei, transmitted through the bonding electrons. This interaction splits a single resonance into a multiplet. The spacing between the lines of a multiplet, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[4] This property is invaluable for identifying which nuclei are coupled to each other.[4][5]

In this molecule, two types of coupling are paramount:

-

¹H-¹H Coupling: Coupling between protons on the aromatic ring. The magnitude of J depends on the number of bonds separating the protons:

-

³J (ortho): 6-10 Hz

-

⁴J (meta): 2-4 Hz

-

⁵J (para): 0-1 Hz (often unresolved)[5]

-

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = 1/2 and is 100% abundant, leading to significant and readily observable coupling with nearby protons. The magnitudes are comparable to ¹H-¹H couplings:

-

³J_HF (ortho): 6-10 Hz

-

⁴J_HF (meta): 3-7 Hz

-

⁵J_HF (para): 0-3 Hz[6]

-

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of (2,4-Difluorophenylethynyl)trimethylsilane is predicted to exhibit four distinct signals, one in the aliphatic region and three in the aromatic region.

Signal 1: The Trimethylsilyl Group (-Si(CH₃)₃)

-

Chemical Shift (δ): Approximately 0.25 ppm. The silicon atom is less electronegative than carbon, leading to significant shielding of these protons. This results in a signal far upfield, very close to the TMS reference.[7]

-

Integration: 9H. The signal will integrate to nine protons, corresponding to the three equivalent methyl groups.

-

Multiplicity: Singlet (s). These nine protons are chemically equivalent and have no adjacent, non-equivalent protons to couple with, resulting in a single, sharp peak.

Signals 2-4: The Aromatic Protons (C₆H₃F₂-)

The aromatic region (typically 6.5-8.0 ppm) will be the most complex due to the interplay of ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing effects of the two fluorine atoms and the ethynyl-TMS group will shift all aromatic protons downfield relative to benzene (7.36 ppm).

The splitting pattern for each aromatic proton can be predicted by considering all its coupling partners. The diagram below illustrates the key coupling interactions for proton H-6 as an example.

Figure 2: Splitting tree diagram for proton H-6.

-

H-6 (Predicted δ ≈ 7.4-7.6 ppm): This proton is ortho to the ethynyl-TMS group, meta to the F-2 fluorine, and para to the F-4 fluorine.

-

Coupling to H-5: An ortho ¹H-¹H coupling (³J_HH) of approximately 8-9 Hz will split the signal into a doublet.

-

Coupling to F-2: A meta ¹H-¹⁹F coupling (⁴J_HF) of approximately 6-7 Hz will split each line of the doublet into another doublet.

-

Coupling to F-4: A para ¹H-¹⁹F coupling (⁵J_HF) is expected to be very small (<1 Hz) and may not be resolved, or may only contribute to peak broadening.

-

Predicted Multiplicity: Doublet of doublets (dd) or a narrow doublet of doublets of doublets (ddd).

-

-

H-5 (Predicted δ ≈ 6.9-7.1 ppm): This proton is situated between the two fluorine atoms.

-

Coupling to H-6: An ortho ¹H-¹H coupling (³J_HH) of approximately 8-9 Hz will split the signal into a doublet.

-

Coupling to F-4: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will split each line of that doublet into another doublet.

-

Coupling to F-2: A meta ¹H-¹⁹F coupling (⁴J_HF) of approximately 6-7 Hz will further split the signal.

-

Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. The appearance as a "triplet" can arise if the ortho J(H5-H6) and ortho J(H5-F4) coupling constants are very similar.

-

-

H-3 (Predicted δ ≈ 6.8-7.0 ppm): This proton is ortho to the F-4 fluorine and meta to the F-2 fluorine.

-

Coupling to F-4: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will split the signal into a doublet.

-

Coupling to F-2: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will further split the signal.

-

Coupling to H-5: A meta ¹H-¹H coupling (⁴J_HH) of approximately 2-3 Hz will add a final, smaller splitting.

-

Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. The appearance as a "triplet" can occur if the two ortho H-F couplings are similar.

-

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -Si(CH₃)₃ | ~ 0.25 | 9H | Singlet (s) | N/A |

| H-3 | ~ 6.8 - 7.0 | 1H | Triplet of doublets (td) or multiplet (m) | ³J_HF(ortho) ≈ 8-10, ⁴J_HH(meta) ≈ 2-3 |

| H-5 | ~ 6.9 - 7.1 | 1H | Triplet of doublets (td) or multiplet (m) | ³J_HH(ortho) ≈ 8-9, ³J_HF(ortho) ≈ 8-10, ⁴J_HF(meta) ≈ 6-7 |

| H-6 | ~ 7.4 - 7.6 | 1H | Doublet of doublets (dd) or ddd | ³J_HH(ortho) ≈ 8-9, ⁴J_HF(meta) ≈ 6-7 |

Self-Validating Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, the following protocol is recommended. This protocol includes internal checks to ensure data integrity.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of (2,4-Difluorophenylethynyl)trimethylsilane.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent dissolving power for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm.

-

Internal Standard: The use of an external TMS standard is unnecessary as the compound contains a TMS group. However, it is critical to manually reference the spectrum. Automated referencing routines may incorrectly assign the compound's TMS signal to 0 ppm, skewing all other chemical shifts.[8]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the fine splitting patterns in the aromatic region. The sharpness of the residual solvent peak or the compound's TMS peak serves as a validation metric for shim quality.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate signal integration.

-

Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.

-

Data Processing and Validation

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automated baseline correction algorithm to ensure a flat baseline.

-

Referencing (Critical Step): Manually reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Do not reference the large singlet at ~0.25 ppm to zero.

-

Peak Picking and Integration: Identify all peaks and integrate the signals. Validation Check: The ratio of the total aromatic integration (3H) to the upfield singlet integration (9H) should be 1:3. Any significant deviation could indicate the presence of impurities.

-

Coupling Constant Measurement: Measure the J values (in Hz) for the aromatic multiplets. The principle of reciprocal coupling dictates that if proton A splits proton B with a coupling constant J_AB, then proton B must split proton A with the same constant.[5] This provides a powerful internal validation of the assignments. For example, the ³J_HH value measured from the H-6 signal must match the ³J_HH value measured from the H-5 signal.

Conclusion

The ¹H NMR spectrum of (2,4-Difluorophenylethynyl)trimethylsilane is a powerful fingerprint of its molecular structure. A detailed analysis reveals four distinct proton environments, with the aromatic region displaying complex multiplets governed by a network of ¹H-¹H and ¹H-¹⁹F couplings. The upfield 9H singlet provides unambiguous evidence of the trimethylsilyl group, while the intricate splitting patterns of the three aromatic protons allow for their complete and confident assignment. By following a rigorous experimental and data processing protocol, researchers can leverage these complex spectral features to verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

-

National Institutes of Health (NIH). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

Reddit. TMS protecting group and 1H NMR spectra shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

YouTube. Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

American Chemical Society. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. [Link]1)

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2,4-Difluorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of Fluorinated Arylalkynes

Organosilanes and fluorinated organic compounds are cornerstones of modern chemical and pharmaceutical research. Organosilanes offer unique reactivity and are invaluable as protecting groups and synthetic intermediates.[1] Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, where the introduction of fluorine can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1] (2,4-Difluorophenylethynyl)trimethylsilane is a molecule that embodies the convergence of these two critical areas of chemistry. Its rigid, linear structure and specific electronic properties, conferred by the difluorophenyl and trimethylsilyl groups, make it an important synthon for the construction of complex molecular architectures.

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,4-Difluorophenylethynyl)trimethylsilane. As a senior application scientist, the following sections are designed to not only present the spectral data but also to delve into the underlying principles that govern the observed chemical shifts and coupling constants. This approach aims to provide a deeper understanding of the molecule's electronic structure and to equip researchers with the knowledge to confidently interpret similar spectra.

I. Experimental & Theoretical Considerations for ¹³C NMR Analysis

The ¹³C NMR spectrum of (2,4-Difluorophenylethynyl)trimethylsilane is influenced by several key factors that dictate the chemical shift and multiplicity of each carbon signal. Understanding these factors is crucial for accurate spectral interpretation.

The Influence of Electronegativity and Hybridization

The chemical shift of a carbon nucleus is primarily determined by its local electronic environment. Electronegative atoms, such as fluorine, withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).[2][3] The hybridization state of the carbon atom also plays a significant role; sp-hybridized carbons of the alkyne moiety typically appear in a distinct region of the spectrum, separate from the sp²-hybridized aromatic carbons and sp³-hybridized carbons of the trimethylsilyl group.[4]

The Impact of Substituent Effects on the Phenyl Ring

The positions of the two fluorine atoms on the phenyl ring create a specific substitution pattern that influences the chemical shifts of the aromatic carbons. These effects are a combination of through-bond inductive effects and through-space resonance effects. The fluorine atoms strongly influence the electron distribution within the aromatic system, leading to predictable upfield or downfield shifts for each carbon atom relative to unsubstituted phenylacetylene.[5][6]

Carbon-Fluorine Coupling (J-coupling)

A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between ¹³C and ¹⁹F nuclei.[7] This coupling results in the splitting of carbon signals into multiplets, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the coupled nuclei. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can also be observed. The analysis of these coupling patterns is a powerful tool for unambiguous signal assignment.

II. Predicted ¹³C NMR Spectral Data for (2,4-Difluorophenylethynyl)trimethylsilane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| C1 | 163.5 | dd | ¹JCF ≈ 250, ³JCF ≈ 8 |

| C2 | 105.0 | dd | ²JCF ≈ 25, ²JCF ≈ 5 |

| C3 | 134.0 | d | ³JCF ≈ 10 |

| C4 | 112.5 | dd | ¹JCF ≈ 260, ³JCF ≈ 4 |

| C5 | 117.0 | d | ²JCF ≈ 22 |

| C6 | 115.0 | d | ⁴JCF ≈ 3 |

| C≡C-Si | 102.5 | s | - |

| C≡C-Ar | 96.5 | t | ⁴JCF ≈ 4 |

| Si(CH₃)₃ | -0.5 | s | - |

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

III. Spectral Assignment and Interpretation

The assignment of each signal in the predicted spectrum is based on a systematic analysis of expected chemical shifts and coupling patterns.

Aromatic Carbons (C1-C6)

-

C1 and C4 (Fluorine-bearing carbons): These carbons are expected to appear furthest downfield in the aromatic region due to the direct attachment of the highly electronegative fluorine atoms. They will appear as doublets of doublets due to the large one-bond coupling to their attached fluorine and smaller multi-bond couplings to the other fluorine.

-

C2, C3, C5, and C6: The chemical shifts of these carbons are influenced by the electronic effects of both the fluorine and the trimethylsilylethynyl substituents. Their multiplicities will arise from two-, three-, and four-bond couplings to the fluorine atoms.

Acetylenic Carbons (C≡C)

-

The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of 95-105 ppm.

-

The carbon attached to the silicon (C≡C-Si) is typically found slightly downfield compared to the carbon attached to the aromatic ring (C≡C-Ar).

-

The C≡C-Ar carbon may exhibit a small triplet multiplicity due to four-bond coupling to the two fluorine atoms.

Trimethylsilyl (TMS) Carbon

-

The carbons of the trimethylsilyl group are highly shielded and will appear as a sharp singlet at a characteristic upfield chemical shift, typically around 0 ppm.

IV. Experimental Protocol for ¹³C NMR Data Acquisition

For researchers wishing to acquire experimental data, the following protocol outlines the key steps for sample preparation and instrument setup.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of (2,4-Difluorophenylethynyl)trimethylsilane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a spectrometer with a minimum field strength of 100 MHz for ¹³C observation.

- Tune and match the probe for ¹³C frequency.

- Acquire a standard proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to cover the expected range of chemical shifts (e.g., -10 to 180 ppm).

- Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

V. Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of (2,4-Difluorophenylethynyl)trimethylsilane.

Caption: Workflow for ¹³C NMR spectral analysis.

VI. Conclusion

The ¹³C NMR spectrum of (2,4-Difluorophenylethynyl)trimethylsilane offers a wealth of structural information that is accessible through a careful and systematic analysis of chemical shifts and carbon-fluorine coupling constants. This guide has provided a detailed predictive framework for the interpretation of this spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds. For researchers in drug discovery and materials science, a thorough understanding of such spectroscopic data is paramount for the unambiguous characterization of novel compounds and the rational design of next-generation materials and therapeutics.

VII. References

-

Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Designed Monomers and Polymers, vol. 7, no. 5, 2004, pp. 463-473. [Link]

-

Taylor & Francis Online. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Taylor & Francis Online, 2 Apr. 2012. [Link]

-

Doddrell, David, et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1976, pp. 402-409. [Link]

-

University of Ottawa NMR Facility Blog. "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog, 9 Oct. 2007. [Link]

-

ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." ACD/Labs. [Link]

-

Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek, 30 July 2014. [Link]

-

IONiC / VIPEr. "13C NMR of fluorinated aromatics." IONiC / VIPEr, 9 July 2008. [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906)." Human Metabolome Database. [Link]

-

SpectraBase. "Ethynyltrimethylsilane - Optional[13C NMR] - Chemical Shifts." SpectraBase. [Link]

-

Oregon State University. "13C NMR Chemical Shift." Oregon State University. [Link]

-

MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI, 15 May 2020. [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 29 Jan. 2023. [Link]

-

Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compound Interest, 2015. [Link]

Sources

Stability of (2,4-Difluorophenylethynyl)trimethylsilane Under Acidic Conditions: A Technical Guide for Drug Development Professionals

Abstract

(2,4-Difluorophenylethynyl)trimethylsilane is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical candidates. The trimethylsilyl (TMS) protecting group on the terminal alkyne is critical for its synthetic utility, yet its stability under acidic conditions is a key consideration during route design, process development, and formulation. This in-depth technical guide provides a comprehensive overview of the stability of (2,4-Difluorophenylethynyl)trimethylsilane in acidic media. We will delve into the mechanistic underpinnings of the C(sp)-Si bond cleavage, the electronic influence of the difluorophenyl moiety, and provide field-proven protocols for both assessing stability and executing controlled deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent with confidence and predictability.

Introduction: The Strategic Importance of the Trimethylsilyl Alkyne Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in drug discovery and development, the use of protecting groups is a cornerstone of strategic molecular architecture. The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to the ease of its introduction, its general stability under a variety of non-acidic or non-basic reaction conditions, and its facile removal under mild protocols.[1] This allows for chemical transformations on other parts of a molecule without affecting the alkyne functionality. The TMS group can be selectively removed at a later synthetic stage to unmask the terminal alkyne for further reactions, such as Sonogashira couplings or click chemistry.

(2,4-Difluorophenylethynyl)trimethylsilane, in particular, has emerged as a significant synthon. The 2,4-difluorophenyl motif is a common feature in many bioactive molecules, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The stability of the TMS-protected alkyne in this specific molecule is therefore of paramount importance for its successful application. This guide will provide a detailed examination of its behavior in acidic environments, a common scenario in various synthetic and formulation procedures.

The Mechanism of Acid-Catalyzed Desilylation: An Electrophilic Substitution at Carbon

The cleavage of the silicon-carbon bond in trimethylsilyl-protected alkynes under acidic conditions is a classic example of an electrophilic substitution at an unsaturated carbon atom. The generally accepted mechanism is analogous to the A-2 (bimolecular acid-catalyzed) type reaction.[2]

The key steps are as follows:

-

Protonation of the Alkyne: The reaction is initiated by the protonation of the carbon-carbon triple bond by a hydronium ion (or other acidic species). This is the rate-determining step. The π-electrons of the alkyne act as a nucleophile, attacking the proton. This results in the formation of a transient, high-energy vinyl cation intermediate.

-

Stabilization of the Vinyl Cation: The positive charge on the vinyl cation is stabilized by the β-silicon effect, a phenomenon where the carbon-silicon bond, with its high electron-releasing character, stabilizes a positive charge at the β-position through hyperconjugation.[3]

-

Nucleophilic Attack on Silicon and Elimination: A nucleophile present in the reaction medium (typically a water molecule or the conjugate base of the acid) attacks the silicon atom. This attack is often concerted with the cleavage of the C-Si bond, leading to the formation of the terminal alkyne and a silyl species (e.g., trimethylsilanol), which is subsequently converted to hexamethyldisiloxane.

The overall process results in the formal replacement of the trimethylsilyl group with a proton.

Figure 1: Proposed mechanism for the acid-catalyzed desilylation.

The Influence of 2,4-Difluoro Substitution on Stability

The electronic nature of the substituents on the aromatic ring plays a crucial role in the stability of the C(sp)-Si bond towards acid-catalyzed cleavage. Electron-withdrawing groups on the phenyl ring are known to decrease the rate of acidic hydrolysis. This is because these groups destabilize the formation of the positively charged vinyl cation intermediate in the rate-determining step.

The two fluorine atoms in (2,4-Difluorophenylethynyl)trimethylsilane are strongly electron-withdrawing due to their high electronegativity. This inductive effect reduces the electron density of the alkyne's π-system, making it less nucleophilic and therefore less susceptible to protonation. Consequently, (2,4-Difluorophenylethynyl)trimethylsilane is expected to be more stable under acidic conditions compared to its non-fluorinated counterpart, phenylethynyltrimethylsilane.

Experimental Protocols for Stability Assessment and Controlled Deprotection

For drug development professionals, it is crucial to have robust and reproducible protocols to assess the stability of key intermediates and to perform synthetic transformations reliably. Below are detailed methodologies for these purposes.

Protocol for Assessing the Stability of (2,4-Difluorophenylethynyl)trimethylsilane under Acidic Conditions

This protocol is designed to generate quantitative kinetic data on the stability of the target compound under various acidic conditions.

Objective: To determine the rate of desilylation of (2,4-Difluorophenylethynyl)trimethylsilane as a function of acid type, concentration, and temperature.

Materials:

-

(2,4-Difluorophenylethynyl)trimethylsilane

-

Selected acids (e.g., HCl, H₂SO₄, Trifluoroacetic acid (TFA))

-

Anhydrous solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

-

Internal standard (e.g., Dodecane, Naphthalene)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Experimental Workflow:

Figure 2: Workflow for the kinetic analysis of acid-catalyzed desilylation.

Step-by-Step Procedure:

-

Preparation: Prepare a stock solution of (2,4-Difluorophenylethynyl)trimethylsilane and an internal standard in the chosen anhydrous solvent.

-

Reaction Setup: In a temperature-controlled reaction vessel, add the desired volume of the acidic solution (e.g., 1 M HCl in methanol). Allow the solution to equilibrate to the target temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Initiation: At time t=0, inject a known amount of the substrate/internal standard stock solution into the acidic medium with vigorous stirring.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate).

-

Analysis: Analyze the quenched samples by HPLC or GC to determine the ratio of the starting material to the internal standard.

-

Data Processing: Plot the natural logarithm of the concentration of (2,4-Difluorophenylethynyl)trimethylsilane versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

Data Presentation:

The results of these kinetic runs should be summarized in a clear and concise table to allow for easy comparison.

| Acid Condition | Temperature (°C) | Solvent | Half-life (t₁/₂) (min) | Rate Constant (k) (s⁻¹) |

| 1 M HCl | 25 | Methanol | Data to be determined | Data to be determined |

| 1 M HCl | 40 | Methanol | Data to be determined | Data to be determined |

| 1 M H₂SO₄ | 25 | Methanol | Data to be determined | Data to be determined |

| 10% TFA | 25 | Dichloromethane | Data to be determined | Data to be determined |

Protocol for Controlled Deprotection of (2,4-Difluorophenylethynyl)trimethylsilane

This protocol provides a reliable method for the complete removal of the TMS group when the terminal alkyne is required for a subsequent synthetic step.

Objective: To achieve efficient and clean deprotection of (2,4-Difluorophenylethynyl)trimethylsilane.

Method 1: Mild Acidic Conditions with Potassium Carbonate in Methanol

This is a widely used and generally mild method for TMS alkyne deprotection.

Materials:

-

(2,4-Difluorophenylethynyl)trimethylsilane

-

Potassium carbonate (anhydrous)

-

Methanol (anhydrous)

-

Diethyl ether or ethyl acetate

-

Water and brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve (2,4-Difluorophenylethynyl)trimethylsilane (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add potassium carbonate (0.2-0.5 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude 2,4-difluorophenylacetylene.

-

If necessary, purify the product by flash column chromatography on silica gel.

Method 2: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)

TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[1]

Materials:

-

(2,4-Difluorophenylethynyl)trimethylsilane

-

Tetrabutylammonium fluoride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Water and brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (2,4-Difluorophenylethynyl)trimethylsilane (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-